molecular formula C18H18N4O4S2 B5037191 1-[2-(Benzenesulfonamido)-4-methyl-1,3-thiazol-5-yl]-3-(2-methoxyphenyl)urea

1-[2-(Benzenesulfonamido)-4-methyl-1,3-thiazol-5-yl]-3-(2-methoxyphenyl)urea

Cat. No.: B5037191
M. Wt: 418.5 g/mol
InChI Key: ZEBGFZDETVVZBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(Benzenesulfonamido)-4-methyl-1,3-thiazol-5-yl]-3-(2-methoxyphenyl)urea is a complex organic compound that features a thiazole ring, a benzenesulfonamido group, and a methoxyphenyl group. The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, which contributes to the compound’s unique chemical properties and reactivity .

Preparation Methods

The synthesis of 1-[2-(Benzenesulfonamido)-4-methyl-1,3-thiazol-5-yl]-3-(2-methoxyphenyl)urea typically involves multi-step organic reactionsThe final step involves the coupling of the thiazole derivative with 2-methoxyphenyl isocyanate to form the desired urea compound .

Chemical Reactions Analysis

1-[2-(Benzenesulfonamido)-4-methyl-1,3-thiazol-5-yl]-3-(2-methoxyphenyl)urea undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[2-(Benzenesulfonamido)-4-methyl-1,3-thiazol-5-yl]-3-(2-methoxyphenyl)urea has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(Benzenesulfonamido)-4-methyl-1,3-thiazol-5-yl]-3-(2-methoxyphenyl)urea involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The benzenesulfonamido group can enhance the compound’s binding affinity to certain proteins, while the methoxyphenyl group can influence its solubility and bioavailability .

Comparison with Similar Compounds

1-[2-(Benzenesulfonamido)-4-methyl-1,3-thiazol-5-yl]-3-(2-methoxyphenyl)urea can be compared with other thiazole-containing compounds such as:

    Dabrafenib: A thiazole-based anticancer drug.

    Dasatinib: Another thiazole-containing anticancer agent.

    Patellamide A: A natural product with a thiazole ring.

    Ixabepilone: A thiazole-containing anticancer drug.

    Epothilone: A thiazole-based compound with anticancer properties

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[2-(benzenesulfonamido)-4-methyl-1,3-thiazol-5-yl]-3-(2-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4S2/c1-12-16(21-17(23)20-14-10-6-7-11-15(14)26-2)27-18(19-12)22-28(24,25)13-8-4-3-5-9-13/h3-11H,1-2H3,(H,19,22)(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEBGFZDETVVZBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NS(=O)(=O)C2=CC=CC=C2)NC(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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